![molecular formula C16H13F3O4 B14212093 2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde CAS No. 819076-48-7](/img/structure/B14212093.png)
2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde is an organic compound known for its unique chemical structure and properties It is characterized by the presence of methoxy groups at the 2 and 6 positions, a trifluorophenyl group at the 4 position, and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde typically involves the reaction of 2,6-dimethoxybenzaldehyde with 2,4,6-trifluorophenylmethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is scaled up to accommodate the production demands, and additional steps such as purification and crystallization are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,6-dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzoic acid.
Reduction: Formation of 2,6-dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The trifluorophenyl group enhances the compound’s reactivity and stability, making it a valuable tool in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethoxybenzaldehyde: Lacks the trifluorophenyl group, resulting in different reactivity and applications.
4-Methyl-2,6-dimethoxyphenol: Contains a methyl group instead of an aldehyde group, leading to different chemical properties.
2,4-Dimethoxybenzaldehyde:
Uniqueness
2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde is unique due to the presence of both methoxy and trifluorophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
819076-48-7 |
|---|---|
Formule moléculaire |
C16H13F3O4 |
Poids moléculaire |
326.27 g/mol |
Nom IUPAC |
2,6-dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H13F3O4/c1-21-15-5-10(6-16(22-2)11(15)7-20)23-8-12-13(18)3-9(17)4-14(12)19/h3-7H,8H2,1-2H3 |
Clé InChI |
GBXZMBNDFZTQLU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1C=O)OC)OCC2=C(C=C(C=C2F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


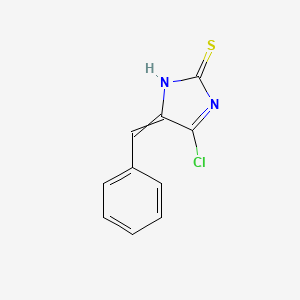
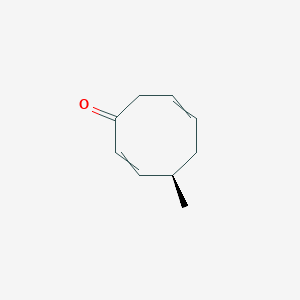
![1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-](/img/structure/B14212039.png)
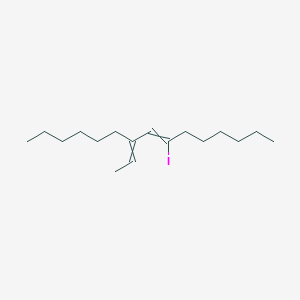
![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)
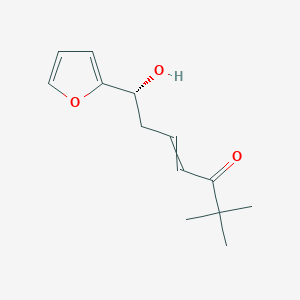
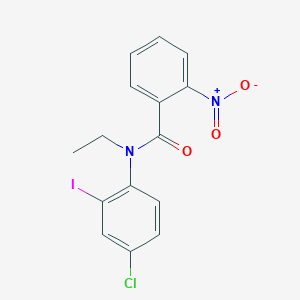
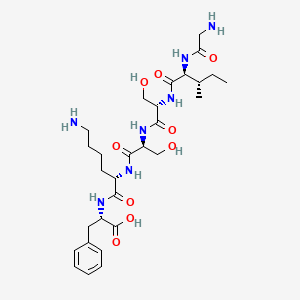

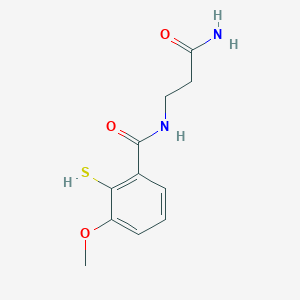

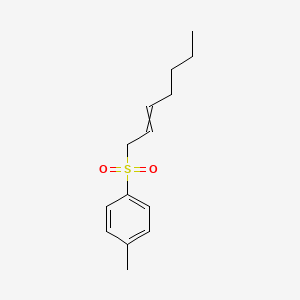
methanone](/img/structure/B14212100.png)
